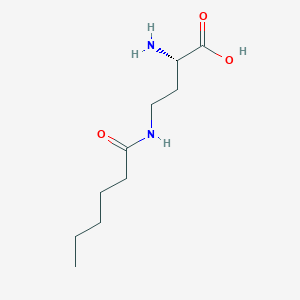

H-Dab(hexanoyl)-OH

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

H-Dab(hexanoyl)-OH, also known as 3,3’-Diaminobenzidine (DAB), is primarily used in immunohistochemical (IHC) staining as a chromogen . Its primary targets are haem-containing proteins, such as peroxidases .

Mode of Action

In DAB staining, DAB is oxidized by hydrogen peroxide in a reaction typically catalyzed by horseradish peroxidase (HRP). The oxidized DAB forms a brown precipitate at the location of the HRP, which can be visualized using light microscopy .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the oxidation of DAB by hydrogen peroxide, catalyzed by horseradish peroxidase (HRP). This reaction results in the formation of a brown precipitate, which is insoluble in water, alcohol, and other organic solvents most commonly used in the lab .

Result of Action

The result of the action of this compound is the formation of a brown precipitate at the location of the HRP. This precipitate can be visualized using light microscopy, allowing for the detection and localization of specific antigens in tissue sections .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the intensity of the brown color produced by DAB staining can be enhanced by using a nickel or cobalt solution . Additionally, the staining process can be affected by the pH of the solution, with an optimal pH of around 3.6 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Dab(hexanoyl)-OH typically involves the acylation of diaminobenzidine with hexanoic acid. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond between the amine groups of diaminobenzidine and the carboxyl group of hexanoic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The reaction conditions are optimized to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

H-Dab(hexanoyl)-OH undergoes several types of chemical reactions, including:

Oxidation: In the presence of peroxidase and hydrogen peroxide, this compound is oxidized to form a brown precipitate.

Substitution: The amine groups in this compound can participate in nucleophilic substitution reactions, particularly with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and peroxidase are commonly used to oxidize this compound.

Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major product of the oxidation reaction is a brown precipitate, which is used for staining in immunohistochemistry . Substitution reactions can yield a variety of products depending on the electrophile used .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Overview:

H-Dab(hexanoyl)-OH is a crucial building block in peptide synthesis. Its incorporation into peptides enhances their stability and bioavailability.

Key Benefits:

- Improved Yield: The hexanoyl group increases the solubility of the peptide during synthesis, leading to higher yields.

- Enhanced Pharmacokinetics: It modifies the pharmacokinetic properties of peptides, facilitating better absorption in biological systems .

Case Study:

In a study on synthesizing antimicrobial peptides, researchers found that incorporating this compound significantly improved the stability and activity of the resulting compounds against various pathogens .

Drug Development

Overview:

this compound is utilized in developing novel pharmaceuticals, particularly for targeted drug delivery systems.

Applications:

- Targeted Delivery: The compound can be conjugated with therapeutic agents to enhance their specificity towards target cells.

- Bioavailability Enhancement: It aids in increasing the solubility of poorly soluble drugs, thereby improving their bioavailability .

Case Study:

Research demonstrated that when this compound was used to modify a chemotherapeutic agent, it resulted in a significant increase in drug solubility and a corresponding enhancement in therapeutic efficacy against cancer cells .

Bioconjugation

Overview:

Bioconjugation involves attaching biomolecules to surfaces or other molecules to enhance their functionality. This compound plays a vital role in this area.

Applications:

- Diagnostics: Used to improve the performance of diagnostic assays by enhancing the binding affinity of biomolecules.

- Therapeutics: Facilitates the development of more effective therapeutic agents through improved targeting mechanisms .

Case Study:

A study highlighted the use of this compound in creating bioconjugates for targeted cancer therapy. The bioconjugates showed improved binding to cancer cell receptors compared to conventional methods .

Cosmetic Formulations

Overview:

The compound is increasingly being incorporated into cosmetic products due to its emollient properties.

Benefits:

- Moisturizing Effects: this compound helps retain moisture in the skin, enhancing its overall texture and appearance.

- Skin Compatibility: Its chemical structure allows it to be well-tolerated by various skin types .

Case Study:

In product development for anti-aging creams, formulations containing this compound were shown to improve skin hydration significantly over a four-week period compared to control products without this ingredient .

Research in Material Science

Overview:

this compound is explored for its potential applications in advanced materials, particularly coatings and polymers.

Applications:

- Chemical Stability: Its stability makes it suitable for use in environments where other compounds might degrade.

- Compatibility with Polymers: Enhances the properties of polymeric materials, making them more versatile for various applications .

Case Study:

Research focused on developing coatings for biomedical devices found that incorporating this compound improved the adhesion properties and biocompatibility of the coatings significantly .

Summary Table of Applications

| Application Area | Key Benefits | Notable Findings |

|---|---|---|

| Peptide Synthesis | Improved yield and pharmacokinetics | Enhanced stability and activity against pathogens |

| Drug Development | Targeted delivery and increased bioavailability | Significant solubility enhancement for chemotherapeutics |

| Bioconjugation | Enhanced diagnostics and therapeutic efficacy | Improved binding affinity for cancer therapies |

| Cosmetic Formulations | Moisturizing effects and skin compatibility | Increased hydration observed in anti-aging products |

| Material Science | Chemical stability and polymer compatibility | Improved adhesion and biocompatibility in coatings |

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diaminobenzidine (DAB): The parent compound of H-Dab(hexanoyl)-OH, used widely in immunohistochemistry.

Tetrahydrochloride derivatives: Similar compounds that are used for staining in biochemical applications.

Uniqueness

This compound is unique due to its hexanoyl modification, which enhances its staining properties and makes it more suitable for specific applications compared to its parent compound, diaminobenzidine .

Biologische Aktivität

H-Dab(hexanoyl)-OH, also known as hexanoyl-His-OH, is a hexanoyloxy derivative of histidine with a molecular weight of 239.3 g/mol. This compound has garnered attention due to its significant biological activities, including antibacterial, antifungal, antioxidant, and anti-inflammatory properties. The unique structure of this compound, characterized by the covalent linkage of a hexanoyl group to the amino group of histidine, contributes to its versatility in various applications.

Antibacterial Activity

This compound exhibits notable antibacterial properties. Studies have demonstrated its effectiveness against various bacterial strains, including multidrug-resistant (MDR) pathogens. The mechanism of action is believed to involve disruption of bacterial cell membranes, similar to the action of polymyxin antibiotics, which target the lipid A component of lipopolysaccharides (LPS) in Gram-negative bacteria .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity. This property is particularly relevant in the context of increasing fungal resistance to conventional treatments. The compound's ability to penetrate fungal cell walls and disrupt cellular integrity is a key factor in its antifungal efficacy.

Antioxidant and Anti-inflammatory Properties

Research indicates that this compound possesses antioxidant properties that can mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS). Furthermore, its anti-inflammatory effects may contribute to therapeutic strategies for conditions characterized by chronic inflammation.

Synthesis and Characterization

The synthesis of this compound involves several steps:

- Protection of Histidine : The amino acid histidine is initially protected using a Boc (tert-butyloxycarbonyl) group.

- Acylation : The protected histidine is then reacted with hexanoyl chloride to form this compound.

- Purification : The compound is purified using high-performance liquid chromatography (HPLC) and characterized using techniques such as FT-IR, NMR, and mass spectrometry.

These methods confirm the purity and structural integrity of the synthesized compound.

Toxicity and Safety

Toxicological assessments indicate that this compound has a low toxicity profile. In various animal models, it has not shown significant adverse effects at therapeutic doses. However, standard safety protocols should be followed during handling to avoid exposure.

Applications in Scientific Research

This compound has several applications in scientific research:

- Drug Delivery Systems : Its biocompatibility makes it suitable for use in drug delivery systems such as liposomes and nanoparticles.

- Material Science : The compound serves as a building block for advanced materials like self-healing polymers and other functional materials.

- Therapeutic Development : Given its biological activities, researchers are exploring its potential in developing new therapeutics for infections caused by resistant strains of bacteria and fungi.

Current State of Research

Ongoing research focuses on elucidating the detailed mechanisms underlying the biological activities of this compound. Studies aim to optimize its efficacy against specific pathogens and explore its potential in combination therapies with other antimicrobial agents .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Case Study 1 : An investigation into its use against drug-resistant E. coli demonstrated significant reductions in bacterial load in vitro.

- Case Study 2 : A study assessing its antifungal properties showed promising results against Candida species resistant to common antifungals.

These case studies emphasize the compound's potential as a viable alternative or adjunct therapy in treating resistant infections.

Conclusion and Future Directions

This compound stands out due to its multifaceted biological activities and potential applications across various fields. Future research should focus on:

- Mechanistic Studies : Further understanding the molecular mechanisms through which this compound exerts its effects.

- Clinical Trials : Conducting clinical trials to evaluate its efficacy and safety in human subjects.

- Cost Reduction Strategies : Exploring synthetic pathways that could lower production costs to enhance accessibility for research and therapeutic use.

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-(hexanoylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-2-3-4-5-9(13)12-7-6-8(11)10(14)15/h8H,2-7,11H2,1H3,(H,12,13)(H,14,15)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWPMARUIIVINE-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)NCC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.